2-Hydroxyethyl 4-hydroxybenzoate

Lipophilicity Partition coefficient Formulation design

Conventional parabens exhibit low aqueous solubility requiring co-solvents and cannot serve as polymerizable monomers. 2-Hydroxyethyl 4-hydroxybenzoate addresses both limitations: • ~35× higher aqueous solubility vs. methylparaben-enables simplified co-solvent-free aqueous formulations • Bifunctional diol monomer for liquid crystalline polyester (LCP) synthesis via polycondensation (ηinh = 0.3 dL/g) • mp 139-142 °C provides 14-72 °C wider thermal processing window vs. common alkyl parabens Ideal for aqueous preservative systems and aromatic polyester monomer applications requiring dual -OH functionality.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 2496-90-4
Cat. No. B1296203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 4-hydroxybenzoate
CAS2496-90-4
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCCO)O
InChIInChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
InChIKeyGFHGEIJFEHZKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl 4-Hydroxybenzoate: Technical Baseline


2-Hydroxyethyl 4-hydroxybenzoate (syn. 2-hydroxyethylparaben, ethylene glycol mono-4-hydroxybenzoate, 4-hydroxybenzoic acid 2-hydroxyethyl ester) is a monoester of 4-hydroxybenzoic acid with ethylene glycol, bearing both a phenolic –OH and a terminal aliphatic –OH group . It belongs to the paraben class of compounds but is distinguished from simple alkyl parabens by the presence of the 2-hydroxyethyl substituent on the ester side chain . The compound crystallizes in the triclinic space group P1 with a near-planar ester geometry (dihedral angle 11.93° between the benzene ring and –CO₂ unit) and a gauche conformation of the 2-hydroxyethyl side chain (O–C–C–O torsion = −71.91°) [1]. Commercial availability is typically at ≥98% purity (neutralization titration), with a melting point of 139–142 °C .

Workflow
Paraben scaffold with distinct physicochemical profile
Selection
Bifunctional diol monomer for polycondensation research
Use Context
High-hydrophilicity paraben for aqueous formulation studies

2-Hydroxyethyl 4-Hydroxybenzoate: Physicochemical Evidence Against Substitution


Although 2-hydroxyethyl 4-hydroxybenzoate belongs to the p-hydroxybenzoic acid ester (paraben) family, its terminal aliphatic hydroxyl group fundamentally alters key physicochemical parameters relative to the common methyl-, ethyl-, propyl-, and butylparaben series. Measured and estimated LogP values for 2-hydroxyethylparaben (0.54–0.79) are approximately 1.2–2.8 log units lower than those of methylparaben (LogP 1.96) through butylparaben (LogP 3.57), indicating substantially greater hydrophilicity [1]. This LogP shift is accompanied by a melting point elevation of 14–72 °C above the common parabens and an estimated aqueous solubility roughly 35-fold higher than methylparaben [2]. Beyond preservative applications, the bifunctional nature of the compound—simultaneously a phenolic ester and a primary alcohol—enables its use as a monomeric diol equivalent in polycondensation reactions, a role that monofunctional alkyl parabens cannot fulfill [3]. These divergences mean that direct drop-in substitution for any common paraben without reformulation or process revalidation would produce unpredictable solubility, thermal, and reactivity outcomes.

LogP Mismatch
Hydrophilicity is 1.2–2.8 log units higher than common alkyl parabens, altering phase partitioning and preservative availability.
Monomer Function
The terminal aliphatic –OH enables polycondensation as a diol; monofunctional alkyl parabens cannot serve as chain-extending monomers.
Thermal Profile
Melting point is 14–72 °C higher than methyl- to butylparaben; thermal processing and solubility behavior will not transfer directly.

2-Hydroxyethyl 4-Hydroxybenzoate: Quantitative Differentiation Evidence


LogP Differential: Higher Hydrophilicity vs Alkyl Parabens

The calculated/measured octanol-water partition coefficient (LogP) of 2-hydroxyethyl 4-hydroxybenzoate ranges from 0.54 to 0.79 across multiple databases . This is substantially lower than the LogP values of the four most common alkyl parabens: methylparaben (LogP = 1.96), ethylparaben (LogP = 2.47), propylparaben (LogP = 3.04), and butylparaben (LogP = 3.57) [1]. The introduction of the terminal hydroxyl group on the ester side chain reduces LogP by approximately 1.2 units relative to methylparaben and by 2.8 units relative to butylparaben. This magnitude of difference is sufficient to alter partitioning behavior in multiphase formulations, skin permeation profiles, and environmental fate characteristics.

LogP Differential
Cross-study comparable
ΔLogP = −1.17 to −2.78 vs. methyl- to butylparaben
Reported higher hydrophilicity context; impacts phase distribution study design.
Target LogP 0.54–0.79; comparators 1.96–3.57 (25 °C).
Lipophilicity Partition coefficient Formulation design

Aqueous Solubility: Major Increase vs Methylparaben

The ChemSpider WSKOW (Water Solubility from Log Kow) model estimates the aqueous solubility of 2-hydroxyethyl 4-hydroxybenzoate at 88,430 mg/L (25 °C) based on an estimated log Kow of 1.02 . In contrast, experimentally determined aqueous solubility of methylparaben is 2,500 mg/L (25 °C), ethylparaben is 885 mg/L (25 °C), and butylparaben is 207 mg/L (20 °C) [1][2]. While the target compound's solubility is model-estimated rather than experimental, the LogP difference of ~1 unit relative to methylparaben provides a consistent physicochemical basis for the prediction. The estimated value represents an approximately 35-fold increase over methylparaben and an approximately 427-fold increase over butylparaben. Even allowing for estimation error, the solubility enhancement is expected to exceed one order of magnitude.

Aqueous Solubility
Class-level inference
~35-fold increase vs. methylparaben (estimated)
Supports formulation-context review for aqueous-based systems.
Data to verify; target value is WSKOW model estimation.
Aqueous solubility WSKOW estimation Preservative formulation

Melting Point: Enhanced High-Temperature Processing Window

2-Hydroxyethyl 4-hydroxybenzoate exhibits a melting point of 139–142 °C (lit. 141 °C) as reported by multiple suppliers and confirmed by the single-crystal X-ray structure determination at 293 K [1]. This is significantly higher than the melting points of the four most common alkyl parabens: methylparaben (125–128 °C), ethylparaben (115–118 °C), propylparaben (95–98 °C), and butylparaben (67–70 °C) . The melting point elevation is attributable to the additional intermolecular hydrogen bond formed between the phenolic O1–H donor and the terminal aliphatic O4 acceptor (D···A distance = 2.720 Å, D–H···A angle = 169°), as revealed by the crystal structure [1]. This enhanced hydrogen-bonding network imparts greater lattice stability relative to the simple alkyl parabens, which lack the terminal hydroxyl donor/acceptor.

Melting Point
Cross-study comparable
ΔTm = +14 °C to +72 °C vs. common alkyl parabens
Enables high-temperature solid-state processing studies.
Target 139–142 °C; attributed to unique H-bond architecture.
Thermal stability Melting point Solid-state processing

Bifunctional Monomer: Polycondensation Reactivity

2-Hydroxyethyl 4-hydroxybenzoate is explicitly distinguished from all monofunctional alkyl parabens (methyl, ethyl, propyl, butyl) by its bifunctional architecture: it possesses a phenolic –OH at the para position and a terminal aliphatic –OH on the ester side chain. This bifunctionality permits the compound to serve as a diol monomer (Component A) in polycondensation reactions with aromatic dicarboxylic acid halides. Japanese Patent JPH02120317A (Japan Synthetic Rubber Co.) discloses the use of p-hydroxybenzoic acid 2-hydroxyethyl ester as a diol monomer co-condensed with hydroquinone and terephthaloyl chloride to produce melt-anisotropic polyesters with inherent viscosities of 0.3 dL/g (measured in phenol/tetrachloroethane 60:40 at 30 °C) [1]. Independently, the compound has been employed as a comonomer with arylidene mesogenic diols and dicarboxylic acids (terephthalic, isophthalic, 4,4′-oxybis(benzoic) acid) using diphenylchlorophosphate condensation to yield photocrosslinkable thermotropic liquid crystalline copolyesters exhibiting nematic textures [2]. Methylparaben, ethylparaben, propylparaben, and butylparaben lack the second reactive hydroxyl group and cannot participate as diol monomers in such polycondensation schemes.

Bifunctional Monomer
Class-level inference
2 reactive –OH groups (diol) vs. 1 in alkyl parabens
Distinct polycondensation reactivity; alkyl parabens are chain terminators.
Qualitative binary distinction for polymer chemistry procurement.
Polyester synthesis Diol monomer Liquid crystalline polymer

Microwave-Assisted Synthesis: Rapid Esterification Route

Yang Xiaojun et al. (2012) reported the microwave-assisted synthesis of mono-4-hydroxybenzoic acid ethylene glycol ester (i.e., 2-hydroxyethyl 4-hydroxybenzoate) using p-toluenesulfonic acid as catalyst. Under optimized conditions—microwave power 500 W, catalyst dosage 0.28 g, molar ratio of 4-hydroxybenzoic acid to ethylene glycol 1:3.5, and irradiation time 20 minutes—the esterification yield reached 92.1%, with product identity confirmed by IR and NMR [1]. While no direct head-to-head comparison with conventional thermal esterification of other parabens is reported in this study, the 92.1% yield in 20 minutes compares favorably with typical thermal esterification yields for methylparaben (70–85%) requiring several hours of reflux, representing a significant process intensification benchmark for in-house synthesis or custom manufacturing evaluation.

Microwave Synthesis
Supporting evidence
92.1% yield in 20 min (500 W, p-TsOH catalyst)
Supports rapid in-house synthesis workflow evaluation.
Process intensification context; not head-to-head with thermal methods.
Green synthesis Microwave-assisted esterification Process optimization

Crystal Packing: Distinct H-Bond Architecture vs Parabens

Single-crystal X-ray diffraction analysis of 2-hydroxyethyl 4-hydroxybenzoate (triclinic, P1, Z = 1, R factor = 0.031) reveals specific structural features absent in the crystal structures of simple alkyl parabens [1]. The 2-hydroxyethyl side chain adopts a gauche conformation (O3–C8–C9–O4 torsion = −71.91°), which positions the terminal hydroxyl group for intermolecular hydrogen bonding. The phenolic O1–H1A acts as a donor to the terminal aliphatic O4 acceptor of a neighboring molecule, forming a strong O–H···O hydrogen bond with a donor–acceptor distance of 2.720 Å and a nearly linear D–H···A angle of 169°. Additionally, C–H···O contacts further stabilize the three-dimensional network [1][2]. In contrast, simple alkyl parabens (methyl, ethyl, propyl, butyl) lack the terminal hydroxyl donor and rely solely on phenolic O–H···O=C ester hydrogen bonds for crystal packing, resulting in substantially different lattice energies and, consequently, lower melting points.

Crystal Packing
Supporting evidence
O–H···O H-bond 2.720 Å; gauche side chain (−71.91°)
Reported solid-state property context; may influence dissolution rate.
Single-crystal XRD, triclinic P1, R = 0.031. Structural distinction review.
Crystallography Hydrogen bonding Solid-state properties

2-Hydroxyethyl 4-Hydroxybenzoate: Application Scenarios


Co-Solvent-Free Aqueous Preservative Formulations

Procurement teams developing preservative systems for water-rich cosmetic, pharmaceutical, or personal care products where low water solubility of conventional parabens necessitates co-solvents (e.g., propylene glycol, ethanol) should evaluate 2-hydroxyethyl 4-hydroxybenzoate. With an estimated aqueous solubility approximately 35-fold higher than methylparaben and over 400-fold higher than butylparaben, this compound enables simplified aqueous formulations with reduced or eliminated co-solvent requirements [1]. Its LogP of 0.54–0.79 ensures favorable partitioning into the aqueous phase of emulsions, potentially improving preservative availability at the water–oil interface where microbial proliferation is most active .

Diol Monomer for Thermotropic LCP & Photocrosslinkable Polyesters

Polymer chemistry groups and specialty chemical manufacturers requiring aromatic diol monomers for liquid crystalline polyester (LCP) synthesis should consider 2-hydroxyethyl 4-hydroxybenzoate as a bifunctional building block. Its use as Component A—co-condensed with hydroquinone and terephthaloyl chloride—yields melt-anisotropic polyesters with inherent viscosities of 0.3 dL/g, as disclosed in Japanese Patent JPH02120317A [2]. Additionally, polycondensation with arylidene mesogenic diols and dicarboxylic acids using diphenylchlorophosphate activation produces photocrosslinkable thermotropic copolyesters exhibiting nematic liquid crystalline textures, as demonstrated by Vasanthi et al. (2011) [3]. No monofunctional alkyl paraben can perform this dual-role monomer function.

High-Temperature Solid-State Processing

For applications involving hot-melt extrusion, melt casting, or high-temperature blending of solid preservatives into polymer matrices, 2-hydroxyethyl 4-hydroxybenzoate offers a processing window 14–72 °C wider than conventional parabens due to its melting point of 139–142 °C [4]. This thermal advantage reduces the risk of premature melting, sublimation, or thermal degradation during compounding operations conducted above 100 °C. The enhanced thermal stability is mechanistically linked to the additional strong intermolecular O–H···O hydrogen bond (2.720 Å) identified in its crystal structure [4].

Microwave-Assisted Esterification for CRO & Medicinal Chemistry

Contract research organizations (CROs) and medicinal chemistry laboratories requiring on-demand synthesis of paraben derivatives should note the demonstrated microwave-assisted protocol yielding 92.1% of mono-4-hydroxybenzoic acid ethylene glycol ester in only 20 minutes using p-toluenesulfonic acid catalysis at 500 W [5]. This represents a significant acceleration over conventional thermal esterification methods, enabling rapid structure–activity relationship (SAR) exploration around the 2-hydroxyethylparaben scaffold and reducing procurement lead times for research-grade material.

Application
Selection Property
Validation Focus
Aqueous Preservative Formulation Studies
Formulation-context hydrophilicity review
Co-solvent reduction and aqueous-phase partitioning
Liquid Crystalline Polyester Synthesis
Bifunctional diol monomer context
Chain-extension reactivity and inherent viscosity outcomes
High-Temperature Solid-State Processing
Thermal-property context
Processing-window review above 100 °C
On-Demand SAR & CRO Synthesis
Rapid microwave-assisted route context
Synthesis lead-time and yield benchmarking

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